2-Butanol, 3-methyl-1-nitro-, (2S)- is a chiral organic compound with the molecular formula and a CAS number of 197857-06-0. It is characterized by the presence of a nitro group and a secondary alcohol functional group, which contribute to its unique chemical properties and reactivity. The compound's structure features a butanol backbone with a methyl group at the 3-position and a nitro group at the 1-position, specifically oriented in the S configuration. This stereochemistry plays a significant role in its biological interactions and chemical behavior.
The chemical reactivity of 2-Butanol, 3-methyl-1-nitro-, (2S)- can be explored through various reactions typical for alcohols and nitro compounds:
The biological activity of 2-Butanol, 3-methyl-1-nitro-, (2S)- is influenced by its structural features. While specific studies on this compound may be limited, similar compounds with nitro groups are often investigated for their potential pharmacological effects. Nitro compounds are known to exhibit antibacterial and antifungal properties, which may extend to this compound as well. Additionally, the chiral nature of the molecule suggests that it could interact with biological targets in a stereospecific manner, potentially affecting its efficacy and safety profile.
The synthesis of 2-Butanol, 3-methyl-1-nitro-, (2S)- can be achieved through several methods:
2-Butanol, 3-methyl-1-nitro-, (2S)- has potential applications in various fields:
Interaction studies involving 2-Butanol, 3-methyl-1-nitro-, (2S)- are essential for understanding its behavior in biological systems:
Several compounds share structural similarities with 2-Butanol, 3-methyl-1-nitro-, (2S)-:
| Compound Name | CAS Number | Structural Features | Unique Aspects |
|---|---|---|---|
| 3-Methyl-1-butanol | 123-51-3 | Alcohol with methyl substitution | Lacks nitro group; simpler structure |
| 2-Nitrobutane | 105-34-0 | Nitro group on a butane chain | No alcohol functionality; different reactivity |
| 3-Methyl-2-butanol | 59875-04-4 | Alcohol with methyl substitution | Similar alcohol structure; no nitro group |
| Butan-1-nitro | 59875-03-3 | Nitro group at terminal position | Different position of nitro affects reactivity |
The uniqueness of 2-Butanol, 3-methyl-1-nitro-, (2S)- lies in its combination of both alcohol and nitro functionalities along with its specific stereochemistry, which may impart distinct properties not found in other similar compounds. This combination enables diverse chemical reactivity and potential biological interactions that warrant further investigation.